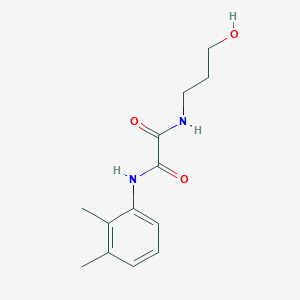

N'-(2,3-DIMETHYLPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE

CAS No.: 423729-53-7

Cat. No.: VC7184007

Molecular Formula: C13H18N2O3

Molecular Weight: 250.298

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 423729-53-7 |

|---|---|

| Molecular Formula | C13H18N2O3 |

| Molecular Weight | 250.298 |

| IUPAC Name | N'-(2,3-dimethylphenyl)-N-(3-hydroxypropyl)oxamide |

| Standard InChI | InChI=1S/C13H18N2O3/c1-9-5-3-6-11(10(9)2)15-13(18)12(17)14-7-4-8-16/h3,5-6,16H,4,7-8H2,1-2H3,(H,14,17)(H,15,18) |

| Standard InChI Key | RQKGZKJYLRFDAA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC(=O)C(=O)NCCCO)C |

Introduction

N'-(2,3-Dimethylphenyl)-N-(3-hydroxypropyl)ethanediamide is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. It features a complex structure characterized by an ethanediamide backbone substituted with a 2,3-dimethylphenyl group and a hydroxypropyl group. This unique combination of substituents is believed to impart distinct biological activities and chemical reactivity.

Synthesis Methods

The synthesis of N'-(2,3-Dimethylphenyl)-N-(3-hydroxypropyl)ethanediamide can be achieved through several methods:

-

Method 1: Reaction of 2,3-dimethylphenyl isocyanate with 3-hydroxypropylamine.

-

Method 2: Condensation of 2,3-dimethylphenylamine with 3-hydroxypropionamide followed by acylation.

Each method varies in yield and purity, and optimization may be required for specific applications.

Biological Activity and Applications

N'-(2,3-Dimethylphenyl)-N-(3-hydroxypropyl)ethanediamide has shown potential biological activities that warrant further investigation:

-

Anti-inflammatory Properties: Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

-

Antioxidant Activity: The hydroxypropyl group may contribute to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Comparative Analysis with Similar Compounds

The following table compares N'-(2,3-Dimethylphenyl)-N-(3-hydroxypropyl)ethanediamide with structurally similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| N'-(2,3-Dimethylphenyl)-N-(3-hydroxypropyl)ethanediamide | 2,3-dimethyl substitution; hydroxypropyl group | Potential anti-inflammatory activity |

| N'-(4-Methoxybenzyl)ethanediamide | Methoxy substitution | Different electronic properties |

| N,N-Diethyl-3-methylbenzamide | Diethyl substitution | Varying solubility characteristics |

This comparative analysis highlights the unique attributes of N'-(2,3-Dimethylphenyl)-N-(3-hydroxypropyl)ethanediamide that could lead to novel therapeutic applications.

Research Findings and Future Directions

Recent studies have focused on the pharmacological potential of N'-(2,3-Dimethylphenyl)-N-(3-hydroxypropyl)ethanediamide. Research findings indicate:

-

In vitro Studies: The compound has been tested for cytotoxicity against various cancer cell lines, showing promising results that suggest further exploration in cancer therapy.

-

In vivo Studies: Animal models are being utilized to evaluate the safety and efficacy of the compound in treating inflammatory conditions.

Future research should aim to elucidate the precise mechanisms of action and optimize synthesis routes for enhanced yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume